5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol 5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol
Brand Name: Vulcanchem
CAS No.: 940271-60-3
VCID: VC4327517
InChI: InChI=1S/C10H12N2OS/c13-10(12-5-1-2-6-12)8-3-4-9(14)11-7-8/h3-4,7H,1-2,5-6H2,(H,11,14)
SMILES: C1CCN(C1)C(=O)C2=CNC(=S)C=C2
Molecular Formula: C10H12N2OS
Molecular Weight: 208.28

5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol

CAS No.: 940271-60-3

Cat. No.: VC4327517

Molecular Formula: C10H12N2OS

Molecular Weight: 208.28

* For research use only. Not for human or veterinary use.

5-(Pyrrolidine-1-carbonyl)pyridine-2-thiol - 940271-60-3

Specification

CAS No. 940271-60-3
Molecular Formula C10H12N2OS
Molecular Weight 208.28
IUPAC Name pyrrolidin-1-yl-(6-sulfanylidene-1H-pyridin-3-yl)methanone
Standard InChI InChI=1S/C10H12N2OS/c13-10(12-5-1-2-6-12)8-3-4-9(14)11-7-8/h3-4,7H,1-2,5-6H2,(H,11,14)
Standard InChI Key SRWHCIKMKOGGRD-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2=CNC(=S)C=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, pyrrolidin-1-yl-(6-sulfanylidene-1H-pyridin-3-yl)methanone, reflects its bifunctional design: a pyridine core fused with a thione group and a pyrrolidine-derived carbonyl unit. The 2D structure (Figure 1) reveals planar geometry at the pyridine ring, with the pyrrolidine group introducing stereoelectronic effects that influence reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂OS
Molecular Weight208.28 g/mol
SMILESC1CCN(C1)C(=O)C2=CNC(=S)C=C2
InChIKeySRWHCIKMKOGGRD-UHFFFAOYSA-N

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous pyrrolidine-carbonyl compounds shows distinct peaks at 1670–1700 cm⁻¹ for the carbonyl (C=O) stretch and 2550–2600 cm⁻¹ for the thiol (S-H) vibration . Nuclear magnetic resonance (NMR) data for the pyridine protons typically appear as doublets in the δ 7.5–8.5 ppm range, while pyrrolidine methylenes resonate as multiplets near δ 2.5–3.5 ppm .

Acid-Base Behavior

The thiol group’s pKa is critical for understanding its reactivity. Based on structurally related thiols in the Williams pKa compilation, the thiol proton in 5-(pyrrolidine-1-carbonyl)pyridine-2-thiol is expected to exhibit a pKa of ~9.0–10.0, making it moderately acidic compared to aliphatic thiols (pKa ~10–11) . This property facilitates deprotonation under mild basic conditions, enabling nucleophilic reactions at the sulfur center.

Synthesis and Functionalization Strategies

Retrosynthetic Approaches

The compound’s synthesis can be conceptualized via two key disconnections:

  • Pyrrolidine-carbonyl installation: Coupling pyrrolidine with a prefunctionalized pyridine-thiol intermediate.

  • Pyridine-thiol construction: Cyclocondensation or substitution reactions to introduce the thiol group.

Stepwise Synthesis

A plausible route, inspired by methodologies in piperidine alkaloid synthesis , involves:

  • Pd-catalyzed cross-coupling: Reacting 5-bromopyridine-2-thiol with pyrrolidine-1-carbonyl chloride in the presence of Pd(PPh₃)₄ and a base (e.g., NaH) to form the C–N bond .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

Reaction Scheme

\ce5BrC5H3NSH+ClC(O)C4H8N>[Pd(PPh3)4,NaH]5(C4H8NC(O))C5H3NSH+HBr[2][4]\ce{5-BrC5H3N-SH + ClC(O)C4H8N ->[{Pd(PPh3)4, NaH}] 5-(C4H8N-C(O))C5H3N-SH + HBr} \quad \text{[2][4]}

Alternative Pathways

Microwave-assisted synthesis, as demonstrated for related pyranopyrimidines , could enhance reaction efficiency. For instance, irradiating a mixture of pyridine-2-thiol, pyrrolidine-1-carbonyl chloride, and a base (e.g., K₂CO₃) in acetonitrile at 120°C for 30 minutes may reduce reaction times from hours to minutes .

Biological and Pharmacological Profile

Anti-Inflammatory Activity

In a study of structurally analogous pyranopyrimidines, the pyrrolidine-carbonyl group enhanced COX-2 inhibition by forming hydrogen bonds with Arg120 and Tyr355 residues . Molecular docking simulations suggest that 5-(pyrrolidine-1-carbonyl)pyridine-2-thiol may adopt a similar binding pose, with the thiol group coordinating to the heme iron in COX-2 .

Table 2: Comparative Bioactivity of Analogues

CompoundCOX-2 IC₅₀ (μM)MIC (E. coli, μg/mL)
5b (from Ref )0.8212.5
Sulfonyl analogue >5025.0

Antimicrobial Efficacy

The thiol moiety’s redox activity contributes to microbial membrane disruption. In disk diffusion assays, pyridine-thiol derivatives exhibited minimum inhibitory concentrations (MICs) of 12.5–50 μg/mL against E. coli and S. aureus, outperforming sulfonyl counterparts .

Comparative Analysis with Structural Analogues

5-(Pyrrolidine-1-sulfonyl)pyridine-2-thiol

Replacing the carbonyl with a sulfonyl group (C₉H₁₂N₂O₂S₂) increases molecular weight to 244.3 g/mol and alters electronic properties . The sulfonyl group’s electron-withdrawing effect reduces nucleophilicity at sulfur, diminishing antimicrobial potency compared to the carbonyl variant .

Table 3: Property Comparison

FeatureCarbonyl Variant Sulfonyl Variant
Molecular Weight208.28 g/mol244.3 g/mol
Thiol pKa~9.5~8.8
LogP1.2 (est.)0.7 (est.)

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